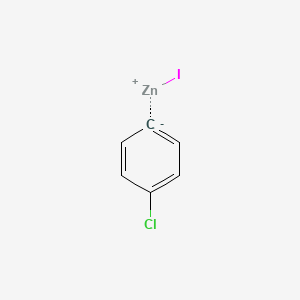

4-Chlorophenylzinc iodide

Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). digitellinc.com This seminal discovery is considered the dawn of organometallic chemistry and was instrumental in developing the theory of valence. digitellinc.com Early advancements included the work of James Alfred Wanklyn, who in 1858, reported the first synthesis of a zincate nucleophile. digitellinc.com The following decades saw significant contributions from Russian chemists at Kazan Imperial University. Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the synthesis of tertiary alcohols using alkylzinc reagents and acid chlorides. digitellinc.com Zaitsev's student, Yegor Yegorovich Vagner, further expanded this methodology to include aldehydes and formate (B1220265) esters. digitellinc.com A landmark development was the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatskii, which utilized an α-halocarboxylate ester with zinc to form β-hydroxy esters. digitellinc.com These early discoveries laid the fundamental groundwork for the sophisticated applications of organozinc reagents seen today. digitellinc.comresearchgate.net

Significance of Organozinc Halides in C-C and C-Heteroatom Bond Formations

Organozinc halides (RZnX) are highly valued for their ability to form carbon-carbon (C-C) and carbon-heteroatom bonds with a high degree of precision and efficiency. sigmaaldrich.comroutledge.com Their moderate reactivity makes them less reactive than their organolithium or Grignard counterparts, which allows for a remarkable tolerance of various functional groups such as esters, nitriles, and ketones within the reacting molecules. sigmaaldrich.comwikipedia.org

This unique characteristic is particularly advantageous in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. thermofisher.comwikipedia.org The Negishi coupling, a powerful C-C bond-forming reaction, joins an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction has a broad scope, enabling the coupling of sp³, sp², and sp hybridized carbon atoms, a versatility not as commonly observed in other cross-coupling methods. wikipedia.org The use of organozinc reagents in these transformations offers high reactivity, excellent regio- and stereoselectivity, and generally produces fewer side reactions. thermofisher.com

Beyond the well-established Negishi coupling, recent research has highlighted the utility of organozinc reagents in iron- and cobalt-catalyzed aminations for the formation of C-N bonds. researchgate.net

Unique Position of 4-Chlorophenylzinc Iodide within Functionalized Arylzinc Reagents

This compound belongs to the class of functionalized arylzinc reagents, which are organozinc compounds bearing functional groups on the aromatic ring. The presence of the chloro-substituent on the phenyl ring of this compound influences its reactivity and provides a handle for further synthetic transformations.

The development of methods to prepare functionalized arylzinc reagents was a significant breakthrough. Initially, their synthesis was limited to the transmetalation of more reactive organolithium or Grignard reagents with a zinc halide. sigmaaldrich.com This two-step process was often incompatible with sensitive functional groups. The advent of highly reactive "Rieke Zinc" allowed for the direct reaction of zinc metal with aryl halides, including those with functional groups like nitriles, esters, and amides. sigmaaldrich.com

This compound is a prime example of a functionalized arylzinc halide that can be readily prepared and utilized in synthesis. It serves as a versatile building block in the construction of biaryl compounds and other complex molecules through reactions like the Negishi coupling. The chloro- group is generally stable under the conditions of many organozinc reactions, allowing for its retention in the final product or for its use in subsequent cross-coupling reactions.

Overview of Research Trajectories and Key Methodologies

Research in the field of organozinc chemistry continues to evolve, with a focus on developing more efficient, sustainable, and versatile synthetic methods. Key research trajectories include the development of novel methods for the preparation of organozinc reagents and the expansion of their applications in catalysis.

Preparation of Arylzinc Halides: Several key methodologies have been established for the synthesis of arylzinc halides:

Direct Insertion of Zinc: This is the most straightforward method, involving the oxidative addition of zinc metal to an aryl halide. google.com The reactivity of the zinc is crucial, and various activation methods have been developed. The use of highly reactive Rieke Zinc, prepared by the reduction of ZnCl₂ with potassium, is a notable example. wikipedia.org More recently, the use of commercially available zinc powder has been made more efficient by the addition of activating agents like lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF). organic-chemistry.org This LiCl-mediated protocol allows for the high-yield preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at moderate temperatures. organic-chemistry.org

Cobalt-Catalyzed Synthesis: An efficient method for preparing arylzinc compounds involves the use of cobalt catalysis with a sacrificial zinc anode in an electrochemical cell. organic-chemistry.orgnih.gov This approach is effective for both aryl bromides and chlorides and can be performed at room temperature. organic-chemistry.org A chemical variation of this uses zinc dust and a cobalt catalyst in acetonitrile, which is particularly effective for aryl halides with electron-withdrawing groups. researchgate.net

Iodine-Zinc Exchange: A non-metallic, organic superbase-promoted iodine-zinc exchange reaction has been developed for the generation of arylzinc reagents from aryl iodides and diethylzinc. researchgate.net This method avoids the need for other metallic promoters. researchgate.net

Key Applications and Methodologies:

Negishi Cross-Coupling: This remains a cornerstone of organozinc chemistry. wikipedia.org The reaction typically employs a palladium or nickel catalyst to couple an organozinc reagent with an organic halide or triflate. wikipedia.org The versatility of the Negishi coupling allows for the formation of a wide array of C-C bonds. wikipedia.orgorganic-chemistry.org

Acylative Negishi Coupling: A specific application of the Negishi coupling is the reaction of organozinc halides with acyl chlorides to synthesize ketones, including chalcones. researchgate.netmdpi.com

Reactions in Aqueous Media: Efforts to develop more environmentally friendly synthetic routes have led to zinc-mediated, palladium-catalyzed cross-couplings that can be performed "on water" at room temperature, sometimes without the need for surfactants. nih.gov

The following table provides a summary of key research findings in the preparation and application of arylzinc halides.

| Research Area | Key Findings | Relevant Compounds |

| Historical Development | Discovery of diethylzinc by Frankland in 1849 initiated the field of organometallic chemistry. digitellinc.com | Diethylzinc |

| Preparation of Arylzinc Halides | Direct insertion of activated zinc (Rieke Zinc) into aryl halides tolerates various functional groups. sigmaaldrich.com | Rieke Zinc |

| LiCl mediates the efficient synthesis of functionalized arylzinc compounds from aryl halides and zinc powder. organic-chemistry.org | Lithium chloride | |

| Cobalt catalysis enables the preparation of arylzinc species from aryl halides and a sacrificial zinc anode. organic-chemistry.orgnih.gov | Cobalt halide | |

| Cross-Coupling Reactions | Negishi coupling (Pd or Ni-catalyzed) is a versatile method for C-C bond formation using organozinc reagents. thermofisher.comwikipedia.org | Palladium catalysts, Nickel catalysts |

| Acylative Negishi coupling of arylzinc iodides with acyl chlorides yields ketones like chalcones. researchgate.netmdpi.com | Cinnamoyl chloride | |

| Iron and cobalt catalysts can be used for C-N bond formation via amination with organozinc reagents. researchgate.net | Cobalt chloride |

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTQVHHYZWDPKQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methods of Preparation and Generation of 4 Chlorophenylzinc Iodide

Oxidative Insertion Approaches

The most common route to arylzinc halides, including 4-chlorophenylzinc iodide, involves the direct reaction of an aryl iodide with zinc metal. This process, known as oxidative insertion, requires the zinc to be in an activated state to facilitate the reaction.

The reactivity of commercial zinc dust is often insufficient for efficient oxidative insertion. Therefore, various activation methods are employed to enhance its reactivity and ensure high yields of the desired organozinc product.

In traditional batchwise methods, the formation of this compound is typically achieved by reacting 1-chloro-4-iodobenzene (B104392) with activated zinc in an appropriate solvent, most commonly tetrahydrofuran (B95107) (THF). The activation of zinc can be accomplished through several established procedures. One common method involves washing the zinc dust with acids to remove the passivating oxide layer, followed by treatment with reagents like 1,2-dibromoethane (B42909). The in-situ formation of zinc bromide from this treatment helps to etch the zinc surface, thereby increasing its reactivity. The reaction is then carried out by adding the aryl halide to a slurry of the activated zinc in THF.

| Parameter | Description |

| Reactant | 1-chloro-4-iodobenzene |

| Reagent | Activated Zinc Dust |

| Solvent | Tetrahydrofuran (THF) |

| Activation | Acid wash, 1,2-dibromoethane |

| Product | This compound |

A significant advancement in the preparation of organozinc reagents came with the development of highly reactive "Rieke zinc". This form of zinc is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent. The choice of reducing agent influences the reactivity and particle size of the resulting zinc.

One of the most effective methods for generating Rieke zinc involves the use of lithium naphthalenide as the reducing agent. This process yields a highly pyrophoric, black powder of elemental zinc with an exceptionally high surface area and reactivity. The preparation of this compound using this Rieke zinc proceeds smoothly and often with higher yields compared to traditional activation methods. The reaction is typically conducted by adding 1-chloro-4-iodobenzene to a suspension of the pre-formed Rieke zinc in THF at room temperature. The high reactivity of Rieke zinc allows for the reaction to proceed efficiently without the need for external heating.

| Parameter | Description |

| Zinc Salt | Zinc Chloride (ZnCl₂) |

| Reducing Agent | Lithium Naphthalenide |

| Solvent | Tetrahydrofuran (THF) |

| Precursor | 1-chloro-4-iodobenzene |

| Product | This compound |

To improve the efficiency, yield, and solubility of organozinc reagents, various additives and activating agents are often incorporated into the reaction mixture.

Lithium chloride has been identified as a crucial additive in the synthesis and subsequent reactions of organozinc compounds. When preparing this compound, the addition of LiCl to the reaction mixture has two primary benefits. Firstly, it aids in the activation of the zinc metal, likely by disrupting the passivating oxide layer on the zinc surface and facilitating the oxidative insertion process.

Secondly, and perhaps more importantly, LiCl acts as a solubilizing agent for the resulting organozinc species. Organozinc halides can often have limited solubility in common ethereal solvents like THF. The presence of LiCl leads to the formation of a more soluble complex, often denoted as (4-ClC₆H₄)ZnI·LiCl. This increased solubility is highly advantageous for subsequent cross-coupling reactions, as it ensures that the organozinc reagent is readily available in the solution phase to participate in the catalytic cycle. The use of LiCl often leads to more reproducible results and higher yields in Negishi-type couplings.

| Additive | Function | Outcome |

| Lithium Chloride (LiCl) | Activating Agent | Enhances zinc reactivity |

| Lithium Chloride (LiCl) | Solubilizing Agent | Forms soluble (4-ClC₆H₄)ZnI·LiCl complex |

Small amounts of iodine (I₂) are frequently used to activate zinc metal for the synthesis of organozinc reagents. The iodine reacts with the zinc surface, forming zinc iodide (ZnI₂), which etches the surface and exposes fresh, unoxidized zinc. This process significantly enhances the rate of oxidative insertion of the aryl halide.

In the context of preparing this compound from 1-chloro-4-iodobenzene, the iodine serves as an initiator for the reaction. A typical procedure involves adding a few crystals of iodine to the zinc dust in THF. The disappearance of the characteristic purple or brown color of the iodine is an indicator that the zinc has been activated. Following this activation, the 1-chloro-4-iodobenzene is added to commence the formation of the desired organozinc reagent. This method is often used in conjunction with other activation techniques, such as pre-treatment with 1,2-dibromoethane, to ensure a robust and efficient reaction.

| Activator | Mechanism | Indicator |

| Iodine (I₂) | Forms ZnI₂ on the zinc surface, etching it | Disappearance of iodine color |

| 1,2-Dibromoethane | In-situ formation of zinc bromide | Etches the zinc surface |

Role of Activating Agents and Additives

Solvent Effects on Oxidative Addition and Reaction Efficiency (e.g., THF, DMSO, DMF)

The choice of solvent plays a critical role in the efficiency of forming organozinc reagents via oxidative addition. The polarity and coordinating ability of the solvent can significantly influence reaction rates and the stability of intermediates. Tetrahydrofuran (THF) is a commonly used solvent for the preparation of Grignard and organozinc reagents. uni-muenchen.de However, more polar aprotic solvents like Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) can offer distinct advantages.

Research employing single-particle fluorescence microscopy has provided direct observational evidence of the mechanistic role of solvents in organozinc synthesis. nih.gov When comparing the synthesis in DMSO versus THF, studies revealed that DMSO leads to a substantially greater build-up of the oxidative addition surface intermediate on the zinc particles. nih.gov This indicates that DMSO accelerates the rate of the oxidative addition of the organic halide to the zinc metal surface. nih.gov In contrast, the subsequent step, the solubilization of this surface intermediate, does not show a significant solvent-dependent effect, with the intermediate being largely persistent in both THF and DMSO. nih.gov This step-specific acceleration of the initial oxidative addition is a key factor in the higher reaction efficiency observed in DMSO. nih.gov

The effect of solvent polarity is a recognized phenomenon in oxidative addition reactions involving other metals as well. chemrxiv.orgresearchgate.net Generally, higher polarity solvents can stabilize polar transition states, leading to faster reaction rates. chemrxiv.org For instance, in palladium-catalyzed reactions, polar solvents like DMF can accelerate oxidative addition by favoring a more polar nucleophilic displacement pathway. chemrxiv.org This general principle aligns with the enhanced efficiency observed with DMSO in zinc-mediated oxidative additions.

| Solvent | Key Observations | Impact on Reaction Efficiency | Mechanistic Insight | Reference |

|---|---|---|---|---|

| THF (Tetrahydrofuran) | Standard solvent for organometallic reagent synthesis. | Moderate efficiency; serves as a baseline for comparison. | Facilitates the reaction but at a slower rate of oxidative addition compared to more polar solvents. | nih.gov |

| DMSO (Dimethyl Sulfoxide) | Significantly greater build-up of surface intermediates on zinc particles. | Higher efficiency due to accelerated reaction rates. | Specifically accelerates the initial oxidative addition step, not the subsequent solubilization of the intermediate. | nih.gov |

| DMF (Dimethylformamide) | A polar aprotic solvent, often increases reaction rates. | Generally enhances efficiency by stabilizing polar transition states. | Its high polarity is known to favor polar mechanistic pathways in oxidative additions. | chemrxiv.org |

Continuous Flow Methodologies for Organozinc Reagent Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering improved safety, efficiency, and automation compared to traditional batch processes. mdpi.comnih.gov This approach is particularly advantageous for the preparation of organozinc reagents, which can be unstable, exothermic, and sensitive to moisture, making their large-scale batch synthesis challenging. researchgate.net

An on-demand synthesis of organozinc halides can be achieved under continuous flow conditions by passing a solution of the corresponding organic halide through a heated column packed with metallic zinc. researchgate.net This setup allows for precise control over reaction parameters such as temperature and residence time, leading to a clean solution of the organozinc reagent with a reproducible concentration. researchgate.net The freshly prepared reagent can then be directly coupled into a subsequent reaction stream, minimizing decomposition and handling issues. researchgate.net This methodology circumvents the limitations of instability and labor-intensive preparation associated with batch synthesis, supporting the wider adoption of these versatile reagents. researchgate.net For example, the fresh, on-demand preparation of an organozinc halide in a flow system was essential for a subsequent nickel-catalyzed Negishi coupling, where the commercially available reagent failed to react. researchgate.net

Transmetallation Strategies

Transmetallation is a widely used method for preparing organozinc compounds from other organometallic precursors. This approach offers a versatile route to organozinc reagents with a broad range of functional groups.

From Organolithium Precursors (e.g., Aryllithium compounds)

One common transmetallation strategy involves the reaction of an organolithium compound with a zinc salt. For the synthesis of this compound, the corresponding aryllithium precursor, 4-chlorophenyllithium, is first generated. This is typically achieved through lithium-halogen exchange or deprotonation of a suitable aromatic precursor. The resulting 4-chlorophenyllithium is then treated with a zinc salt, such as zinc iodide (ZnI₂), to yield the desired this compound and a lithium halide salt. This method is highly efficient and provides a clean conversion to the organozinc product.

From Grignard Reagents (Organomagnesium Halides)

Similar to the organolithium route, Grignard reagents are excellent precursors for the synthesis of organozinc compounds. thieme-connect.dedatapdf.com The process involves the preparation of the 4-chlorophenyl Grignard reagent (e.g., 4-chlorophenylmagnesium bromide or iodide) by reacting the corresponding aryl halide with magnesium metal. uni-muenchen.de This Grignard reagent is then reacted with zinc iodide. The thermodynamic driving force for this reaction is the formation of a more stable magnesium halide salt, which facilitates the transfer of the 4-chlorophenyl group to the zinc center, affording this compound. thieme-connect.de This route is often preferred due to the relative ease of preparation and handling of Grignard reagents compared to their organolithium counterparts.

| Feature | Organolithium Route | Grignard Route | Reference |

|---|---|---|---|

| Precursor | Aryllithium (e.g., 4-chlorophenyllithium) | Grignard Reagent (e.g., 4-chlorophenylmagnesium bromide) | thieme-connect.dedatapdf.com |

| Zinc Source | Zinc Iodide (ZnI₂) or other zinc halides | Zinc Iodide (ZnI₂) or other zinc halides | thieme-connect.de |

| Advantages | High reactivity of organolithium precursor can lead to fast reaction times. | Grignard reagents are generally easier and safer to prepare and handle on a large scale. Broader functional group tolerance in some cases. | uni-muenchen.dedatapdf.com |

| Considerations | Organolithium reagents are often highly reactive and may require very low temperatures (-78 °C) to avoid side reactions. | The Schlenk equilibrium can influence the composition of the Grignard reagent in solution. | uni-muenchen.de |

Functional Group Exchange Methods (e.g., Boron to Zinc)

The boron-zinc exchange reaction is a powerful method for preparing highly functionalized diorganozinc compounds. nih.gov This strategy typically involves the hydroboration of an olefin to generate an organoborane, which then undergoes a facile exchange reaction with a dialkylzinc reagent, such as diethylzinc (B1219324) (Et₂Zn). nih.gov This process transfers the organic group from boron to zinc, yielding a new diorganozinc compound. nih.govnih.gov While often applied to the synthesis of dialkylzincs, the principle of exchanging an organic group from boron to zinc provides a pathway to organozinc reagents that might be difficult to access through other methods due to the presence of sensitive functional groups. The resulting organozinc reagents demonstrate excellent reactivity in subsequent coupling reactions. nih.govnih.gov

Catalytic Generation Methods

While the direct oxidative addition of zinc to organic halides is a fundamental method, it can sometimes be sluggish or require harsh conditions. Catalytic methods have been developed to facilitate this process. An important example is the iron-catalyzed iodine-zinc (I/Zn) exchange. In this approach, a catalytic amount of an iron salt is used to promote the reaction between a functionalized organic iodide and zinc dust. uni-muenchen.de This method has been shown to be effective for the zincation of a range of primary alkyl iodides, proceeding efficiently at moderate temperatures to yield the corresponding alkylzinc iodides. uni-muenchen.de The use of a catalyst can lead to milder reaction conditions and potentially higher tolerance for various functional groups within the substrate, expanding the scope and utility of organozinc reagent synthesis.

Nickel-Catalyzed Approaches for Zinc Insertion

Nickel catalysis offers an effective method for the preparation of arylzinc reagents from precursors that are often unreactive in uncatalyzed zinc insertion reactions. nih.gov These methods are particularly valuable for activating less reactive aryl electrophiles like chlorides, bromides, and sulfonates. nih.govkyoto-u.ac.jp

Research has shown that simple nickel(II) sources, such as nickel chloride (NiCl₂), in combination with specific ligands can efficiently catalyze the zincation of various aryl precursors. A notable system involves the use of a NiCl₂–1,4-diazadiene (DAD) catalyst. nih.gov This system has proven effective for the zinc insertion into aryl sulfonates (e.g., tosylates, mesylates) and can also be applied to aryl chlorides and bromides. nih.gov The reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at room temperature, which allows for the preparation of arylzinc compounds with excellent functional group tolerance. nih.gov

Another approach involves the nickel-catalyzed cleavage of carbon-sulfur bonds in arylsulfonium salts. Readily available aryldimethylsulfonium triflates react with zinc powder under nickel catalysis to produce salt-free arylzinc triflates under mild conditions. kyoto-u.ac.jp This method represents a complementary strategy to those starting from aryl halides. kyoto-u.ac.jp The mechanism of nickel-catalyzed zinc insertion is believed to involve the reduction of a Ni(II) precursor to a catalytically active Ni(0) species by zinc metal. This Ni(0) complex then undergoes oxidative addition to the aryl electrophile (e.g., 4-chloroiodobenzene) to form an arylnickel(II) intermediate. Subsequent transmetalation with zinc metal regenerates the Ni(0) catalyst and yields the desired arylzinc halide, this compound. nih.gov

Table 1: Nickel-Catalyzed Generation of Arylzinc Reagents

| Catalyst System | Substrate Type | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| NiCl₂ / 1,4-diazadiene (DAD) | Aryl chlorides, bromides, sulfonates | DMF, NMP | Room Temperature | Effective for less reactive electrophiles; provides arylzinc sulfonates. nih.gov |

| Nickel Catalyst | Aryldimethylsulfonium triflates | Not specified | Mild conditions | Forms salt-free arylzinc triflates via C-S bond cleavage. kyoto-u.ac.jp |

Cobalt-Catalyzed Approaches for Zincation

Cobalt catalysis has been pioneered as a highly effective and practical method for the zincation of a wide range of aryl halides, including electron-rich and electron-deficient aryl iodides, bromides, and even the more challenging aryl chlorides. These methods expand the accessibility and utility of functionalized arylzinc reagents.

One established method employs a simple cobalt(II) bromide (CoBr₂) catalyst in the presence of a ligand to facilitate the insertion of zinc. This approach is compatible with various functional groups. An electrochemical variant has also been developed where aryl halides are reduced in an electrochemical cell equipped with a sacrificial zinc anode. researchgate.net In this system, a cobalt halide, often in conjunction with a pyridine (B92270) ligand, catalyzes the formation of the organozincy species in solvents like DMF or acetonitrile. researchgate.net The resulting solution containing the arylzinc reagent can be used directly in subsequent cross-coupling reactions. researchgate.net

More recent advancements have focused on developing highly active and user-friendly catalyst systems. For instance, a cobalt-Xantphos catalytic system, mediated by lithium chloride (LiCl), has been shown to be highly effective for the direct preparation of arylzinc reagents from the corresponding aryl iodides, bromides, and chlorides in tetrahydrofuran (THF). The use of THF is advantageous as it is a common solvent for many subsequent cross-coupling reactions, allowing for convenient one-pot procedures.

Table 2: Cobalt-Catalyzed Generation of Arylzinc Reagents

| Catalyst System | Substrate Type | Method | Key Features |

|---|---|---|---|

| Cobalt halide / Pyridine | Aryl halides | Electrochemical (sacrificial Zn anode) | Forms arylzinc species in solution for direct use. researchgate.net |

| Cobalt-Xantphos / LiCl | Aryl iodides, bromides, chlorides | Chemical | Versatile system in THF, compatible with subsequent reactions. |

| CoCl₂ | Aryl halides | Chemical | Used to generate arylzinc reagents for subsequent acylation or cross-coupling. |

Other Transition Metal Catalysis for Organozinc Formation

While nickel and cobalt are prominent catalysts for the generation of arylzinc reagents, other transition metals have also been explored to facilitate the direct insertion of zinc into aryl halides. Notably, silver catalysis has been shown to be effective for this transformation.

Research has demonstrated that a catalytic amount of silver acetate (B1210297) (AgOAc) can efficiently promote the oxidative metalation of various aryl iodides with zinc metal. researchgate.net This method is effective even for electron-rich substrates, which can be challenging to activate, and proceeds rapidly in ethereal solvents like THF. The resulting arylzinc iodides, such as this compound, are formed under mild conditions and show excellent tolerance for sensitive functional groups, including aldehydes and primary amides. researchgate.net The in-situ-generated reagents can be directly used in subsequent Negishi cross-coupling reactions to produce biaryls in high yields. researchgate.net

Other earth-abundant metals like iron and manganese are extensively used to catalyze the cross-coupling reactions of pre-formed arylzinc reagents with various electrophiles. organic-chemistry.orgorganic-chemistry.orgepa.gov For example, iron(II) chloride (FeCl₂) is an excellent catalyst for the acylation of arylzinc halides. organic-chemistry.org However, the use of these metals to directly catalyze the initial zinc insertion step into the aryl halide is less common compared to nickel and cobalt. The direct insertion of zinc into organic halides is often achieved without transition metal catalysis by using activated zinc powder or additives like lithium chloride. organic-chemistry.org The silver-catalyzed method, therefore, represents a valuable catalytic alternative for the direct synthesis of arylzinc halides. researchgate.net

Table 3: Silver-Catalyzed Generation of Arylzinc Iodides

| Catalyst | Substrate Type | Solvent | Key Features |

|---|---|---|---|

| Silver acetate (AgOAc) | Aryl iodides | Ethereal (e.g., THF) | Promotes rapid insertion into electron-rich and electron-poor substrates; tolerates sensitive functional groups. researchgate.net |

Reactivity and Synthetic Transformations of 4 Chlorophenylzinc Iodide

Carbon-Carbon Bond Forming Reactions

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds. nih.govwikipedia.org 4-Chlorophenylzinc iodide is an effective nucleophile in these transformations, engaging a wide array of electrophilic partners. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Negishi coupling exhibits a broad substrate scope, and this compound can be successfully coupled with various sp²- and sp-hybridized electrophiles. nih.gov The reactivity of the electrophilic partner typically follows the order of I > Br > Cl for the halide leaving group. nih.gov

Aryl Halides: The coupling of arylzinc reagents with aryl bromides and activated aryl chlorides is a well-established method for the synthesis of biaryl compounds. organic-chemistry.org The presence of the electron-withdrawing chloro substituent on this compound does not impede its ability to participate in these reactions, allowing for the synthesis of various substituted biaryls. The choice of palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions, with catalyst systems based on biaryldialkylphosphine ligands showing particular effectiveness. organic-chemistry.org

Alkenyl Halides: this compound can react with alkenyl halides, such as vinyl iodides and bromides, to form arylated alkenes. A significant advantage of the Negishi coupling is its high stereoselectivity; the configuration of the double bond in the alkenyl halide is typically retained in the final product. nih.govnih.gov This allows for the synthesis of geometrically pure (E)- or (Z)-stilbene derivatives and other vinylarenes. While specific examples detailing this compound are not prevalent, the reaction is general for a wide range of arylzinc halides, including those with electron-poor substituents. nih.gov

Alkynyl Halides: The coupling of organozinc reagents with alkynyl halides provides a direct route to substituted alkynes. This transformation is a known application of the Negishi reaction, though less common than couplings with aryl or vinyl halides. nih.gov The reaction proceeds under standard palladium catalysis to form aryl-substituted alkynes, valuable intermediates in organic synthesis.

The functional group tolerance of the Negishi coupling is a key feature. Groups such as esters, nitriles, and even aldehydes on the coupling partners are often well-tolerated, making it a powerful tool in the synthesis of complex molecules. organic-chemistry.org

An important variant of the Negishi reaction is the acylative cross-coupling, where an organozinc reagent reacts with an acyl chloride to form a ketone. This method has been effectively applied to the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) using this compound and its analogues.

Research has demonstrated a modular synthesis of chalcones via the acylative Negishi coupling between stabilized arylzinc iodides and various cinnamoyl chlorides. The reaction proceeds efficiently using a palladium catalyst, such as Pd(PPh₃)₄, in an ethereal solvent like 1,2-dimethoxyethane (B42094) (DME) at moderate temperatures. This protocol is compatible with a range of functional groups on both the arylzinc reagent and the acyl chloride, including esters and halides. The use of this compound allows for the incorporation of a chloro-substituted aryl ring, leading to the formation of chlorinated chalcone (B49325) derivatives.

Below is a table summarizing the synthesis of various chalcones using this methodology, highlighting the versatility and functional group tolerance of the reaction.

| Arylzinc Iodide (ArZnI) | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylzinc iodide | Cinnamoyl chloride | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 92% |

| 4-(Methoxycarbonyl)phenylzinc iodide | (E)-3-(2-Methoxyphenyl)acryloyl chloride | Methyl (E)-4-(3-(2-methoxyphenyl)acryloyl)benzoate | 70% |

| This compound | (E)-3-(Thiophen-2-yl)acryloyl chloride | (E)-1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 75% |

| Mesitylzinc iodide | (E)-3-(4-Chlorophenyl)acryloyl chloride | (E)-1-mesityl-3-(4-chlorophenyl)prop-2-en-1-one | 85% |

| Thiophen-2-ylzinc iodide | (E)-3-(4-(Methoxycarbonyl)phenyl)acryloyl chloride | (E)-1-(thiophen-2-yl)-3-(4-(methoxycarbonyl)phenyl)prop-2-en-1-one | 68% |

The addition of organozinc reagents to aldehydes is a fundamental method for creating new carbon-carbon bonds and synthesizing secondary alcohols. While less common than reactions involving Grignard or organolithium reagents, arylzinc compounds offer the advantage of higher functional group tolerance. The catalytic asymmetric addition of arylzinc reagents to aldehydes has emerged as a powerful technique for producing chiral benzylic alcohols, which are valuable intermediates in pharmaceuticals. nih.govacs.org

In these reactions, the arylzinc reagent, such as this compound, adds across the carbonyl double bond of an aldehyde. The process is typically promoted by a chiral catalyst, often derived from amino alcohols or 1,1′-bi-2-naphthol (BINOL), to achieve high enantioselectivity. acs.orgrsc.org The reaction yields a secondary alcohol where the aryl group from the organozinc reagent and the R-group from the aldehyde are attached to a newly formed chiral carbinol center. This method is compatible with a broad range of aldehydes, including both aromatic and aliphatic substrates. nih.gov

Copper catalysts provide a cost-effective and less toxic alternative to palladium for certain cross-coupling reactions. organic-chemistry.org While palladium is dominant in Negishi couplings, copper has found a niche in specific transformations, including the formation of carbon-sulfur bonds.

The formation of a carbon-sulfur (C-S) bond can be achieved through the reaction of an organozinc reagent with a suitable sulfur electrophile. An efficient method for the sulfenylation of arylzinc reagents involves a copper(I) iodide-promoted reaction with arylsulfonyl chlorides. rsc.orgrsc.org This process provides a direct route to diaryl sulfides, avoiding the use of often malodorous thiols.

In this transformation, the arylzinc reagent, such as this compound, is treated with an arylsulfonyl chloride in the presence of triphenylphosphine (B44618) (PPh₃) and a catalytic amount of CuI. rsc.orgrsc.org The reaction proceeds under mild conditions at room temperature and demonstrates broad substrate compatibility. A variety of functional groups on both the organozinc reagent and the sulfonyl chloride, including nitro and cyano groups, are well tolerated. rsc.org This method allows for the synthesis of unsymmetrical diaryl sulfides, such as 4-chlorophenyl phenyl sulfide, in good to excellent yields.

The reaction is believed to proceed through a radical mechanism initiated by the organozinc reagent, distinguishing it from pathways that involve thiyl radicals generated from disulfides. rsc.orgrsc.org

| Arylzinc Reagent | Arylsulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|

| Phenylzinc bromide | 4-Methylbenzenesulfonyl chloride | Phenyl p-tolyl sulfide | 89% |

| Phenylzinc bromide | 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl phenyl sulfide | 85% |

| 4-Methoxyphenylzinc bromide | Benzenesulfonyl chloride | 4-Methoxyphenyl phenyl sulfide | 86% |

| Thiophen-2-ylzinc bromide | 4-Chlorobenzenesulfonyl chloride | 2-((4-Chlorophenyl)thio)thiophene | 82% |

Copper-Mediated and Copper-Catalyzed Reactions

Biaryl Compound Synthesis

The synthesis of biaryl compounds, structural motifs prevalent in pharmaceuticals, natural products, and advanced materials, is a cornerstone of modern organic chemistry. This compound serves as a valuable nucleophilic partner in various cross-coupling reactions to generate these important structures. Palladium-catalyzed cross-coupling reactions represent a widely employed strategy for the formation of biaryl compounds. For instance, the reaction of aryl halides, such as aryl iodides or bromides, with organozinc reagents like this compound, facilitated by a palladium complex, leads to the formation of unsymmetrical biaryls in high yields. These reactions often exhibit broad substrate scope, tolerating a range of functional groups on both coupling partners.

A notable advancement in this area is the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. For example, a MCM-41-supported thioether palladium(0) complex has been shown to effectively catalyze the coupling of aryl iodides and bromides with sodium tetraphenylborate (B1193919), a reaction that can be adapted for use with arylzinc reagents. This heterogeneous catalyst demonstrates high activity and can be recycled multiple times without a significant loss in performance.

While palladium catalysis is prevalent, other transition metals have also been explored for biaryl synthesis. Nickel-catalyzed cross-coupling reactions, for instance, provide a cost-effective alternative. Amido pincer nickel complexes have been shown to catalyze the reaction between aryltrimethylammonium iodides and arylzinc chlorides, affording biaryl products with broad substrate compatibility. Furthermore, iron- and titanium-based catalytic systems have been developed for the cross-coupling of aryl halides with aryl Grignard reagents, a methodology that can be conceptually extended to organozinc partners. These reactions demonstrate high functional group tolerance and can proceed without the need for specialized ligands.

The general scheme for the synthesis of a biaryl compound using this compound is depicted below:

Table 1: Examples of Catalytic Systems for Biaryl Synthesis

| Catalyst System | Electrophilic Partner | Nucleophilic Partner | Key Features |

| Palladium complexes (e.g., Pd(PPh₃)₄) | Aryl iodides, bromides | This compound | High yields, broad scope |

| MCM-41-supported thioether Pd(0) | Aryl iodides, bromides | Sodium tetraphenylborate (adaptable for arylzincs) | Heterogeneous, recyclable |

| Amido pincer Nickel complexes | Aryltrimethylammonium iodides | Arylzinc chlorides | Cost-effective, broad scope |

| FeCl₃/Ti(OEt)₄/TMEDA | Aryl iodides, bromides, chlorides | Aryl Grignard reagents (adaptable for arylzincs) | Ligand-free, high functional group tolerance |

Michael Additions to α,β-Unsaturated Systems

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. beilstein-journals.orgmasterorganicchemistry.com this compound can act as the nucleophilic "Michael donor" in these reactions, adding to various "Michael acceptors" such as α,β-unsaturated ketones, esters, and nitriles. beilstein-journals.orgmasterorganicchemistry.com This transformation is a powerful tool for the construction of more complex molecular architectures.

The reaction is typically catalyzed by a transition metal, with copper and rhodium being prominent examples. beilstein-journals.org In a typical copper-catalyzed Michael addition, a copper salt activates the α,β-unsaturated system, making it more susceptible to nucleophilic attack by the organozinc reagent. The use of chiral ligands can render these reactions enantioselective, providing access to chiral products with high stereocontrol. beilstein-journals.org

While organozinc reagents are known to participate in Michael additions, their reactivity can be influenced by the specific reaction conditions and the nature of the substrate. In some cases, particularly with highly reactive organometallic reagents like Grignard or organolithium reagents, 1,2-addition to the carbonyl group can compete with or even dominate over the desired 1,4-conjugate addition. masterorganicchemistry.com However, organozinc reagents, often considered "softer" nucleophiles, generally favor the 1,4-addition pathway, especially under catalytic conditions designed to promote this mode of reactivity. mdpi.com

Recent advancements have also explored the use of other catalysts, such as L-proline in ionic liquids, for the Michael addition of thiols to α,β-unsaturated compounds, showcasing the ongoing development of milder and more environmentally benign methodologies for this important transformation. nih.gov While not directly involving organozinc reagents, these studies highlight the broad interest in optimizing Michael addition reactions.

The general mechanism for a catalyzed Michael addition involving this compound is as follows:

Table 2: Comparison of Nucleophiles in Addition to α,β-Unsaturated Systems

| Nucleophile | Predominant Addition Type | Typical Conditions |

| Organocuprates (from organolithium/Grignard) | 1,4-Addition (Michael) | Stoichiometric copper |

| This compound | 1,4-Addition (Michael) | Catalytic (e.g., Cu, Rh) |

| Grignard Reagents (RMgX) | 1,2-Addition | Uncatalyzed |

| Organolithium Reagents (RLi) | 1,2-Addition | Uncatalyzed |

| Enolates | 1,4-Addition (Michael) | Base-catalyzed |

Nickel-Catalyzed Transformations (e.g., Regioselective Diarylations)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more economical alternative to their palladium-catalyzed counterparts. organic-chemistry.org this compound is a competent nucleophile in a variety of nickel-catalyzed transformations, including Negishi cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, crucial for the synthesis of biaryls and other conjugated systems. youtube.com

A significant advantage of nickel catalysis is its ability to activate a broader range of electrophiles compared to palladium. For instance, nickel catalysts can effectively couple arylzinc reagents with aryl chlorides and even aryl fluorides, which are often challenging substrates for palladium-based systems. youtube.com The mechanisms of nickel-catalyzed reactions can be complex, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, and can proceed through both two-electron pathways (oxidative addition, reductive elimination) and single-electron transfer (SET) processes. youtube.comyoutube.com

In the context of regioselective diarylations, nickel catalysis offers unique opportunities. While specific examples detailing the regioselective diarylation utilizing this compound are not prevalent in the provided search results, the general principles of nickel-catalyzed cross-coupling suggest its potential in such transformations. For instance, the sequential cross-coupling of a dihaloarene with two different arylzinc reagents, or the coupling of an arylzinc reagent with a haloaryl triflate, could potentially be controlled to achieve regioselectivity under nickel catalysis.

The general catalytic cycle for a nickel-catalyzed Negishi cross-coupling is illustrated below:

Table 3: Comparison of Palladium and Nickel in Cross-Coupling Reactions

| Feature | Palladium Catalysis | Nickel Catalysis |

| Cost | Higher | Lower |

| Reactivity with Aryl Chlorides | Generally lower | Generally higher |

| Mechanistic Pathways | Predominantly Pd(0)/Pd(II) | Diverse (Ni(0)/Ni(II), Ni(I)/Ni(III), SET) |

| Ligand Sensitivity | High | High, with a wider variety of effective N- and P-based ligands |

| Air and Moisture Sensitivity | Can be sensitive | Often more robust organic-chemistry.org |

Iron- and Cobalt-Catalyzed Reactions (e.g., Aminations)

In the quest for more sustainable and economical chemical transformations, iron and cobalt catalysts have garnered significant attention as alternatives to precious metals like palladium and nickel. nih.govuni-muenchen.de this compound can participate in cross-coupling reactions catalyzed by these earth-abundant metals.

Iron-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds, for instance, in Sonogashira-type couplings of aryl iodides with terminal alkynes. beilstein-journals.orgbeilstein-journals.org While direct examples of iron-catalyzed amination using this compound are not explicitly detailed, the broader context of iron-catalyzed C-N bond formation suggests its potential. For example, iron complexes have been shown to catalyze the N-arylation of amines with aryl halides. nih.gov The mechanism of these reactions is often proposed to involve single-electron transfer (SET) pathways. nih.gov

Cobalt catalysis has also proven effective for various cross-coupling reactions. uni-muenchen.de Cobalt complexes can catalyze the coupling of arylzinc reagents with alkyl halides, demonstrating their utility in forming C(sp²)-C(sp³) bonds. uni-muenchen.de Cobalt-catalyzed aminations have also been reported, providing a potential avenue for the use of this compound in C-N bond formation.

The development of iron- and cobalt-catalyzed reactions is an active area of research, and while the scope and efficiency may in some cases not yet match those of palladium and nickel systems, they offer a promising direction for greener chemistry.

Table 4: Overview of Iron- and Cobalt-Catalyzed Cross-Coupling

| Metal Catalyst | Typical Reaction Types | Key Advantages |

| Iron | C-C coupling (e.g., Sonogashira-type), C-N coupling (amination) | Low cost, low toxicity, environmentally benign nih.gov |

| Cobalt | C(sp²)-C(sp³) coupling, C-N coupling | Low cost, unique reactivity profiles uni-muenchen.de |

Uncatalyzed Cross-Coupling Reactions with Highly Electrophilic Partners

While transition metal catalysis is the dominant paradigm for cross-coupling reactions, under certain circumstances, this compound can react with highly electrophilic partners in the absence of a catalyst. These reactions are typically limited to electrophiles that are sufficiently reactive to undergo nucleophilic attack by the organozinc reagent without the need for activation by a transition metal.

Examples of such highly reactive electrophiles include acyl chlorides, which can react with organozinc reagents to form ketones. This type of reaction, while not a traditional cross-coupling for C(sp²)-C(sp²) bond formation, demonstrates the inherent nucleophilicity of the organozinc compound.

The scope of truly uncatalyzed cross-coupling reactions involving this compound is limited. However, the development of novel, highly reactive electrophiles or innovative reaction conditions could expand the utility of this approach in the future.

Addition Reactions to Unsaturated Substrates

Additions to Aldehydes and Ketones

The addition of organometallic reagents to aldehydes and ketones is a fundamental method for the formation of alcohols and the construction of new carbon-carbon bonds. libretexts.orgkhanacademy.org this compound, being a source of a nucleophilic 4-chlorophenyl group, readily participates in these reactions. The addition to an aldehyde yields a secondary alcohol, while addition to a ketone produces a tertiary alcohol.

The reactivity of the carbonyl group is dictated by the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. libretexts.org The general mechanism involves the attack of the carbanionic portion of the organozinc reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting zinc alkoxide during aqueous workup to afford the alcohol product.

Compared to more reactive organometallic reagents like Grignard or organolithium reagents, organozinc compounds are generally more moderate in their reactivity. This can be advantageous in terms of functional group tolerance, as they are less likely to react with other sensitive functional groups that might be present in the substrate.

The general scheme for the addition of this compound to an aldehyde or ketone is as follows:

Table 5: Products from the Addition of this compound to Carbonyl Compounds

| Carbonyl Substrate | Product Type |

| Formaldehyde | Primary Alcohol (benzyl alcohol derivative) |

| Aldehyde (RCHO) | Secondary Alcohol |

| Ketone (RCOR') | Tertiary Alcohol |

Carbon-Heteroatom Bond Forming Reactions

Electrophilic Amination Reactions with Organozinc Reagents

Electrophilic amination is a fundamental process in organic chemistry for the formation of a carbon-nitrogen bond, proceeding through the reaction of a carbon nucleophile with an electrophilic nitrogen source. wikipedia.org Organozinc reagents, including this compound, serve as effective carbon nucleophiles in these transformations. A significant advantage of using organozinc halides is their compatibility with a wide array of functional groups, making them highly valuable in the synthesis of complex, polyfunctional amines. d-nb.infonih.gov However, due to their moderate reactivity, these reactions often necessitate the use of a transition-metal catalyst to proceed efficiently. d-nb.info

Research has demonstrated the utility of several classes of electrophilic aminating agents in conjunction with organozinc compounds. Key examples include organic azides and O-acyl hydroxylamines, often activated by specific metal catalysts. d-nb.infoorganic-chemistry.org

Iron-Mediated Amination with Organic Azides

A general and efficient method for the synthesis of secondary amines involves the iron-mediated electrophilic amination of organozinc halides. d-nb.infonih.gov In this process, an organozinc reagent like this compound reacts with an organic azide (B81097) in the presence of an iron(III) chloride (FeCl₃) catalyst. d-nb.info The reaction typically proceeds smoothly at moderate temperatures (e.g., 50°C) and is often complete within an hour, furnishing highly functionalized secondary amines in good yields. d-nb.infonih.gov This method has been successfully applied to a wide range of alkyl-, aryl-, and heteroarylzinc halides, showcasing its broad scope. d-nb.inforesearchgate.net The proposed pathway involves the activation of the reagents by the iron salt to facilitate the C-N bond formation. nih.gov

Copper-Catalyzed Amination with O-Acyl Hydroxylamines

Another robust strategy for electrophilic amination utilizes O-acyl hydroxylamines as the electrophilic nitrogen source, typically in a copper-catalyzed system. organic-chemistry.orgnih.gov This approach is effective for the amination of various diorganozinc reagents, which can be prepared from the corresponding organohalide. nih.gov The copper catalyst facilitates the reaction between the organozinc nucleophile and the O-acyl hydroxylamine, leading to the formation of tertiary or secondary amines under mild conditions. organic-chemistry.org This method is noted for its high yields and tolerance for significant steric hindrance in the substrates. organic-chemistry.org

The following table summarizes representative electrophilic amination reactions involving this compound with various electrophilic nitrogen sources, based on established methodologies for arylzinc halides.

| Entry | Electrophilic Aminating Agent | Catalyst | Product | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl azide | FeCl₃ | N-(4-chlorophenyl)aniline | Good | d-nb.infonih.gov |

| 2 | Benzyl azide | FeCl₃ | N-benzyl-4-chloroaniline | Good | d-nb.infonih.gov |

| 3 | N,N-Dibenzyl-O-benzoylhydroxylamine | Cu(I) or Cu(II) salt | N-(4-chlorophenyl)-N,N-dibenzylamine | Good | organic-chemistry.orgnih.gov |

| 4 | N-Phenyl-O-benzoylhydroxylamine | Cu(I) or Cu(II) salt | N-(4-chlorophenyl)-N-phenylamine (Diphenylamine derivative) | Good | organic-chemistry.org |

Mechanistic Aspects and Reaction Pathways

Oxidative Addition Processes in Organozinc Formation

The primary method for generating 4-chlorophenylzinc iodide is through the direct insertion of metallic zinc into the carbon-iodine bond of 1-chloro-4-iodobenzene (B104392). This process, a form of oxidative addition, is not a single-step event but rather a heterogeneous reaction that occurs on the surface of the zinc metal. nih.gov Mechanistic studies, often employing advanced techniques like single-particle fluorescence microscopy, have revealed a two-step sequence for the formation of soluble organozinc reagents. nih.govescholarship.org

Oxidative Addition: The initial and often rate-determining step is the oxidative addition of the aryl iodide to the zinc surface, forming a surface-bound organozinc intermediate, ArZnI(surface). nih.gov This step involves the transfer of electrons from the zinc metal to the aryl halide, leading to the cleavage of the C-I bond and the formation of a new C-Zn bond. The activation barrier for this step is higher for aryl iodides compared to more reactive alkyl iodides. nih.gov

4-Cl-C6H4-I + Zn(0) (metal) → 4-Cl-C6H4-Zn-I → 4-Cl-C6H4-Zn-I(solution)

The reactivity of the zinc metal itself is a critical factor. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which can create an induction period or hinder the reaction. nih.gov To overcome this, various activation methods are employed, such as using highly reactive Rieke zinc, which is generated by the reduction of zinc(II) salts. nih.gov

Transmetallation Mechanisms in Cross-Coupling Cycles

In cross-coupling reactions, such as the Negishi coupling, this compound acts as the nucleophilic partner, transferring its 4-chlorophenyl group to a transition metal catalyst, typically a palladium(0) complex. This crucial step is known as transmetallation. wikipedia.orgnobelprize.org

The generally accepted catalytic cycle for a Negishi coupling begins with the oxidative addition of an organic halide (Ar'-X) to the Pd(0) catalyst to form an organopalladium(II) intermediate, Ar'-Pd(II)-X. wikipedia.org This intermediate then undergoes transmetallation with the organozinc reagent.

L_nPd(0) + Ar'-X → Ar'-Pd(II)(L_n)-X (Oxidative Addition)

Ar'-Pd(II)(L_n)-X + 4-Cl-C6H4-Zn-I → Ar'-Pd(II)(L_n)-(C6H4-4-Cl) + I-Zn-X (Transmetallation)

The mechanism of transmetallation is thought to proceed through a cyclic or open transition state involving the zinc and palladium centers. The electronic nature of the aryl group on the zinc reagent can influence the rate of this step; electron-donating groups on the organozinc partner have been shown to accelerate transmetallation. nih.gov The presence of halide ions and the specific structure of the organozinc species in solution (see Section 4.6) can also play a significant role in the kinetics and efficiency of this transfer process. rsc.orgacs.org

Reductive Elimination Steps in Catalytic Cycles

Reductive elimination is the final, product-forming step in the catalytic cycle. wikipedia.org After transmetallation, two different organic groups (the 4-chlorophenyl group from the organozinc reagent and the Ar' group from the organic halide) are bound to the palladium(II) center. These two groups then couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnobelprize.org

Ar'-Pd(II)(L_n)-(C6H4-4-Cl) → Ar'-(C6H4-4-Cl) + L_nPd(0) (Reductive Elimination)

For reductive elimination to occur efficiently, the two organic groups must be positioned cis to each other on the palladium center. wikipedia.org A key advantage of using organozinc halides like this compound is that they tend to favor the formation of the required cis-diorganopalladium(II) complex during the transmetallation step. This leads to rapid subsequent reductive elimination. In contrast, diorganozinc reagents (R2Zn) can sometimes lead to trans-complexes, which must first isomerize to the cis-form before reductive elimination can occur, a potentially slower process. wikipedia.org

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

The choice of catalyst and supporting ligands is paramount in controlling the efficiency, selectivity, and substrate scope of cross-coupling reactions involving this compound. While palladium is the most common catalyst, nickel-based systems are also used. wikipedia.orgorganic-chemistry.org

Catalysts:

Palladium: Palladium(0) complexes are the workhorses for Negishi couplings. They generally offer high yields and excellent tolerance for a wide variety of functional groups. wikipedia.org Common precursors include Pd(PPh3)4 and Pd2(dba)3. nih.govorganic-chemistry.org

Nickel: Nickel catalysts, such as Ni(PCy3)2Cl2, can be more cost-effective and are particularly effective for coupling with less reactive electrophiles like aryl fluorides or chlorides. organic-chemistry.orgrsc.org Nickel systems can involve multiple oxidation states (Ni(0), Ni(I), Ni(II)) in their catalytic cycles. wikipedia.org

Ligands: Ligands coordinate to the metal center, modifying its steric and electronic properties, which in turn influences every step of the catalytic cycle.

Phosphine Ligands: This is the most diverse class of ligands used. Simple triarylphosphines like triphenylphosphine (B44618) (PPh3) were used historically. nih.gov Modern cross-coupling often relies on more sophisticated phosphines. Sterically bulky, electron-rich alkylphosphines, such as tricyclopentylphosphine (B1587364) (PCyp3) and tricyclohexylphosphine (B42057) (PCy3), are highly effective as they promote oxidative addition and facilitate the final reductive elimination step. organic-chemistry.orgorganic-chemistry.org Dialkylbiarylphosphine ligands, developed by research groups like Buchwald's, are another class of powerful ligands that create highly active catalysts. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with transition metals, creating robust catalysts that can have very high turnover numbers. nih.gov

The following table summarizes the role of different ligand types in modulating reactivity.

| Ligand Type | Examples | Key Characteristics | Impact on Catalytic Cycle |

|---|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh3) | Moderately electron-rich, sterically accessible. | General-purpose, but often less active than modern ligands for challenging substrates. nih.gov |

| Bulky Alkylphosphines | PCy3, PCyp3, P(t-Bu)3 | Strongly electron-donating, large cone angle. | Promote oxidative addition of less reactive halides (e.g., aryl chlorides) and accelerate reductive elimination. organic-chemistry.orgorganic-chemistry.orgnih.gov |

| Dialkylbiarylphosphines | CPhos, SPhos, XPhos | Sterically demanding and electron-rich; fine-tunable structure. | Generate highly active catalysts with broad substrate scope and high efficiency. nih.govnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, IPr, PEPPSI-IPent | Very strong σ-donors, sterically bulky. | Form highly stable and active catalysts, often effective for difficult couplings. nih.gov |

Influence of Solvent Effects on Reaction Kinetics and Mechanistic Pathways

Solvents can exert a profound influence on both the formation of this compound and its subsequent participation in catalytic cycles. The choice of solvent can alter reaction rates by orders of magnitude and even influence the operative mechanistic pathway. nih.govrsc.org

Solvent Effects on Formation: As discussed in Section 4.1, the formation of the organozinc reagent involves distinct oxidative addition and solubilization steps, and solvents can selectively accelerate one of these. nih.gov

Tetrahydrofuran (B95107) (THF): THF is a common and relatively non-polar ethereal solvent. In THF, the initial oxidative addition to the zinc surface occurs, but the subsequent solubilization of the surface-bound intermediate can be slow. nih.govnih.gov This is why activating salts like lithium chloride are often required when using THF; the chloride ions coordinate to the zinc center, forming soluble "ate" complexes and accelerating the solubilization step. nih.govescholarship.org

Dimethyl Sulfoxide (B87167) (DMSO): Polar aprotic solvents like DMSO have a different effect. Rather than accelerating solubilization, DMSO has been shown to dramatically accelerate the initial oxidative addition step. nih.govnih.govresearchgate.net This is attributed to the stabilization of charged, radical-like intermediates that are proposed to be involved in the single-electron transfer (SET) pathway of oxidative addition. nih.gov The high donor number of DMSO also enhances the reactivity of organozinc reagents in subsequent reactions. organic-chemistry.org

1,2-Dimethoxyethane (B42094) (DME): DME, a bidentate ether, can offer unique advantages. In some reactions, such as the uncatalyzed conjugate addition of organozincs to enones, DME provides significantly better results than THF. Computational studies suggest that DME's ability to act as a bidentate ligand can stabilize key transition states involving multiple organozinc species, thereby lowering the activation energy of the reaction. rsc.org

The table below contrasts the effects of common solvents on organozinc formation.

| Solvent | Type | Primary Mechanistic Effect | Common Additives |

|---|---|---|---|

| Tetrahydrofuran (THF) | Ethereal, Monodentate | Mediocre solubilization of surface intermediates. nih.gov | LiCl (to accelerate solubilization). nih.gov |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Accelerates the surface oxidative addition step. nih.govnih.gov | Often used as a co-solvent to boost reaction rates. |

| 1,2-Dimethoxyethane (DME) | Ethereal, Bidentate | Can stabilize transition states through bidentate coordination, enhancing reactivity in certain reactions. rsc.org | Used as a THF alternative for specific applications. |

Stereochemical Control in Reactions Involving 4 Chlorophenylzinc Iodide

Diastereoselective Transformations

Diastereoselective reactions involving organozinc reagents often rely on the presence of a pre-existing stereocenter in the substrate, such as a chiral aldehyde or ketone. The inherent chirality of the substrate can direct the incoming nucleophile to one of the two diastereotopic faces of the carbonyl group, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity can be either enhanced or diminished by the use of a chiral ligand, in a "matched" or "mismatched" pairing, respectively.

In the context of 4-chlorophenylzinc iodide, its reaction with chiral aldehydes would be expected to follow these general principles. The steric and electronic nature of both the 4-chlorophenyl group and the substituents on the chiral aldehyde would play a critical role in determining the diastereomeric ratio of the products. However, a comprehensive analysis requires specific experimental results that are currently absent from the available scientific literature.

A representative, albeit hypothetical, data table for a diastereoselective addition is provided to demonstrate the type of data required for such an analysis.

| Entry | Chiral Aldehyde | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| 1 | (R)-2-Phenylpropanal | Data Not Available |

| 2 | (S)-2,3-O-Isopropylideneglyceraldehyde | Data Not Available |

Chiral Ligand Design and Application in Asymmetric Catalysis

The rational design of chiral ligands is a fundamental aspect of asymmetric catalysis. Effective ligands for organozinc additions typically possess a bidentate or tridentate structure capable of forming a stable, well-defined complex with the zinc atom. This complexation rigidifies the transition state and allows for effective stereochemical communication between the ligand and the reacting substrates.

Common classes of chiral ligands that have proven successful with other organozinc reagents include β-amino alcohols, diamines, and binaphthyl-based compounds. The design principles for these ligands often involve:

A rigid backbone: To reduce conformational flexibility and create a well-defined chiral pocket.

Sterically demanding groups: To effectively block one face of the prochiral substrate.

Coordinating heteroatoms: (e.g., nitrogen and oxygen) to bind to the zinc center.

The application of these design principles to create ligands specifically optimized for this compound would require a systematic investigation of various ligand scaffolds. The electronic effect of the chloro-substituent on the phenyl ring could influence the Lewis acidity of the zinc center, potentially requiring modifications to the ligand's electronic properties for optimal performance. Without dedicated research in this area, recommendations for specific chiral ligands for use with this compound cannot be made with scientific certainty.

Advanced Spectroscopic and Computational Characterization of Organozinc Reagents

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organozinc reagents in solution. It provides detailed information about the molecular structure, the electronic environment of the nuclei, and the dynamic equilibria present in solution, most notably the Schlenk equilibrium.

For an arylzinc halide such as 4-chlorophenylzinc iodide, both ¹H and ¹³C NMR are employed. The ¹H NMR spectrum offers information on the protons of the aromatic ring, while the ¹³C NMR spectrum provides data for each unique carbon atom. The chemical shifts are sensitive to the electronic effects of the substituent (the chlorine atom) and the carbon-zinc bond. The carbon atom directly bonded to the zinc (the ipso-carbon) is particularly informative, exhibiting a characteristic downfield shift.

In solution, organozinc halides (RZnX) exist in equilibrium with their corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species. This is known as the Schlenk equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

NMR spectroscopy is a primary tool for studying this equilibrium. The chemical shifts of the aryl protons and carbons in the RZnX species are typically different from those in the R₂Zn species. By analyzing the spectra, often at various temperatures, the position of the equilibrium and the rate of exchange between the different zinc species can be determined. For most arylzinc halides in ethereal solvents like tetrahydrofuran (B95107) (THF), the equilibrium lies far to the side of the RZnX form.

Below are representative ¹H and ¹³C NMR data for phenylzinc iodide and phenylzinc chloride, which serve as a model for understanding the spectra of substituted arylzinc halides.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Phenylzinc iodide (PhZnI) | ¹H | 7.68 (d) | ortho-H |

| 7.14 (t) | meta-H | ||

| 6.91 (t) | para-H | ||

| ¹³C | 151.7 | ipso-C | |

| Phenylzinc chloride (PhZnCl) | ¹H | 7.64 (d) | ortho-H |

| 7.12 (t) | meta-H | ||

| 6.89 (t) | para-H | ||

| ¹³C | 150.3 | ipso-C |

Data sourced from studies on phenylzinc halides. The assignments (ortho, meta, para, ipso) refer to the positions on the phenyl ring relative to the zinc atom.

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS/MS), Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy)

While NMR provides invaluable data on bulk solution behavior, advanced mass spectrometry (MS) techniques allow for the detailed characterization of individual ionic species in the gas phase. This is particularly useful for studying the coordination chemistry of organozinc reagents with solvent molecules and other ligands.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that enables the transfer of ions from solution to the gas phase with minimal fragmentation. For organozinc reagents like this compound, ESI-MS is used to generate and detect solvated or ligand-coordinated organozinc cations, such as [(4-Cl-Ph)Zn(Solvent)n]⁺. By formally losing the iodide anion during the ionization process, the resulting cation can be mass-analyzed. Tandem mass spectrometry (MS/MS) experiments, specifically Collision-Induced Dissociation (CID), can then be performed on these mass-selected ions. In a CID experiment, the ion of interest is accelerated and collided with an inert gas, causing it to fragment. The analysis of these fragments provides direct evidence of the cation's structure and the relative strengths of the bonds within it. For example, CID patterns can reveal whether a solvent molecule or another ligand is more strongly bound to the zinc center. oregonstate.educompoundchem.com

Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy is a powerful technique that provides structural information on gas-phase ions by recording their vibrational spectra. oregonstate.educompoundchem.com The mass-selected ion of interest is trapped and irradiated with a tunable infrared laser. If the laser frequency matches a vibrational mode of the ion, it will absorb multiple photons, heat up, and eventually dissociate. By monitoring the fragmentation efficiency as a function of the laser wavelength, an IR spectrum of the ion is generated. This experimental spectrum can then be compared with theoretical spectra calculated for different possible isomeric structures (e.g., different coordination geometries or solvent arrangements). A close match between the experimental and a calculated spectrum allows for a confident structural assignment of the gas-phase ion. oregonstate.educompoundchem.com

Studies on a variety of organozinc iodides using these combined MS techniques have shown that the zinc cation in the gas phase preferentially adopts a tetrahedral coordination sphere, typically with four coordinating ligands (which can be solvent molecules like dimethylformamide or chelating ligands like TMEDA). oregonstate.educompoundchem.com These methods have been instrumental in characterizing the structure of reactive intermediates that are often too transient or complex to be fully elucidated in solution.

| Technique | Principle | Information Obtained | Typical Application for (4-Cl-Ph)ZnI |

|---|---|---|---|

| ESI-MS/MS | Soft ionization followed by collision-induced dissociation (CID) of mass-selected ions. | Stoichiometry of solvated/ligated ions; connectivity and relative bond strengths from fragmentation patterns. | Identifying species like [(4-Cl-Ph)Zn(THF)₃]⁺ and determining the fragmentation pathway upon collision. |

| IRMPD Spectroscopy | Measuring the vibrational spectrum of a mass-selected ion in the gas phase via laser-induced dissociation. | Detailed geometric structure, coordination mode, and conformation by matching experimental IR spectra with theoretical calculations. | Confirming the coordination geometry (e.g., tetrahedral) of solvated [(4-Cl-Ph)Zn]⁺ cations. |

Computational Chemistry and Density Functional Theory (DFT) Studies for Reaction Pathway Analysis and Ligand Design

Computational chemistry, particularly using Density Functional Theory (DFT), has become an essential tool for understanding the intricate details of reaction mechanisms involving organozinc reagents. DFT calculations can model the electronic structure of molecules and provide energies of reactants, intermediates, transition states, and products, thereby mapping out the entire energy profile of a chemical reaction.

For reactions involving this compound, such as the widely used Negishi cross-coupling, DFT studies provide critical insights that are often inaccessible experimentally. Key areas of investigation include:

Structure of Intermediates: DFT can predict the geometry and stability of transient intermediates, including bimetallic Pd-Zn complexes that may form during the reaction. Understanding the structure of these species is crucial for explaining the reaction's outcome and selectivity.

Ligand and Solvent Effects: The choice of ligand on the palladium catalyst and the solvent system can dramatically influence the efficiency and selectivity of a cross-coupling reaction. DFT calculations are used to design and screen new ligands by predicting how their electronic and steric properties will affect the energies of transition states and intermediates in the catalytic cycle. For instance, computations can rationalize why bulky ligands often accelerate the rate-limiting reductive elimination step, leading to higher product yields. Similarly, the coordinating role of solvents like THF can be explicitly modeled to understand their influence on the stability and reactivity of the organozinc reagent and catalytic intermediates.

By combining computational predictions with experimental observations, a comprehensive and predictive understanding of the reactivity of this compound can be achieved, facilitating the optimization of existing synthetic methods and the development of new, more efficient catalytic systems.

Synthetic Utility and Relevance in Complex Molecule Synthesis

Applications in Natural Product Synthesis

The introduction of specific aryl moieties is a crucial step in the total synthesis of many natural products. Arylzinc halides, including 4-Chlorophenylzinc iodide, are well-suited for this purpose due to the mild conditions required for their cross-coupling reactions and their compatibility with a wide array of sensitive functional groups often present in complex natural product intermediates. mdpi.com The Negishi coupling, in particular, is a powerful tool for forging C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, which are common linkages in the carbon skeletons of natural products. mdpi.com

While the 4-chlorophenyl structural motif is present in various biologically active compounds, specific examples detailing the use of this compound in a completed total synthesis of a natural product are not prominently featured in readily accessible literature. However, its utility can be inferred from the widespread application of similar arylzinc reagents in the synthesis of complex molecules. For instance, arylzinc reagents are frequently employed to couple with vinyl or aryl halides and triflates, which are common intermediates in natural product synthesis.

The hypothetical application of this compound in the synthesis of a natural product containing a 4-chlorophenyl substituent is illustrated in the table below. This represents a typical Negishi cross-coupling reaction that could be a key step in a synthetic route.

| Reactant 1 (Organozinc) | Reactant 2 (Electrophile) | Catalyst | Potential Product Fragment |

|---|---|---|---|

| This compound | Complex Vinyl Iodide Intermediate | Pd(PPh₃)₄ | A complex molecule containing a 4-chlorophenyl-substituted olefin |

Role as Intermediates for Advanced Organic Compounds and Pharmaceuticals

This compound is a key intermediate for the synthesis of a variety of advanced organic compounds and pharmaceutical precursors. The 4-chlorophenyl group is a common structural element in many pharmaceuticals and agrochemicals due to its influence on the lipophilicity and metabolic stability of the molecule. The ability to introduce this group selectively and in high yield is therefore of significant synthetic interest.

Research has demonstrated the utility of this compound in the synthesis of N-aryl amides. For example, it reacts efficiently with isocyanates in the presence of a nickel catalyst to afford the corresponding secondary amides in good yields. This transformation is significant as the resulting amide functionality is a cornerstone of many pharmaceutical structures.